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EINECS 239-720-7

Ceria nanocatalyst Mesoporous silica support Precursor structure–property relationship

Cerium precursor selection directly governs CeO₂ nanostructure, mesoporosity, and reducibility-substitution with Ce(NO₃)₃ or Ce(OAc)₃ yields amorphous agglomerates or broad 6-16 nm pores that fail performance specifications. Ce(acac)₃ uniquely delivers: (i) crystalline 3 nm CeO₂ nanoparticles at mesoporous silica pore mouths for advanced oxidation catalysts; (ii) consistent 2-4 nm mesoporosity unattainable with alternative precursors; (iii) superior H₂-TPR reducibility and CeO₂ dispersion on Al₂O₃ supports via grafting. Supplied as 98% trihydrate crystalline powder, hygroscopic, soluble in organic solvents for sol-gel, MOCVD, and non-aqueous deposition workflows.

Molecular Formula C15H21CeO6
Molecular Weight 437.44 g/mol
Cat. No. B8205206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEINECS 239-720-7
Molecular FormulaC15H21CeO6
Molecular Weight437.44 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ce+3]
InChIInChI=1S/3C5H8O2.Ce/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
InChIKeyPYPNFSVOZBISQN-LNTINUHCSA-K
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ce(acac)₃ Identity and Material Class


EINECS 239-720-7 identifies Cerium(III) acetylacetonate hydrate, Ce(C₅H₇O₂)₃·xH₂O (CAS 206996-61-4), a cerium β-diketonate coordination complex belonging to the metal acetylacetonate [M(acac)ₙ] family [1]. It is typically supplied as the trihydrate crystalline powder (MW 437.44 anhydrous) and is valued for its redox-active Ce(III)/Ce(IV) centre, solubility in organic solvents, and function as a molecular precursor for solution and vapour deposition processes . Unlike simple inorganic cerium salts, the acetylacetonate ligand environment modulates hydrolysis kinetics, thermal decomposition pathways, and the resulting oxide nanostructure—properties that directly determine its suitability for precision materials fabrication [2].

Molecular precursor for precision oxide fabrication via sol-gel, grafting, or vapour deposition
Redox-active Ce(III)/Ce(IV) centre with ligand-modulated hydrolysis and thermal decomposition pathways
Organic-solvent-soluble β-diketonate complex enabling non-aqueous processing routes

Non-Interchangeability of Ce(acac)₃


The ligand environment of the cerium precursor exerts a first-order effect on the physicochemical properties of the resulting CeO₂ material—including crystallite size, pore architecture, particle dispersion, and reducibility—meaning that substitution of Ce(acac)₃ with Ce(NO₃)₃, Ce(OAc)₃, or even other M(acac)₃ compounds yields measurably different outcomes under identical processing conditions [1]. The acetylacetonate ligand serves simultaneously as a chelating agent, a hydrolysis-rate moderator, and a structure-directing template during sol-gel processing; removal of this ligand system fundamentally alters gelation kinetics, intermediate complex stability, and final oxide nanostructure [2]. Consequently, procurement decisions that treat Ce(acac)₃ as a generic, interchangeable cerium source risk process irreproducibility and suboptimal material performance in applications where pore architecture, particle dispersion, or redox behaviour are critical specifications [3].

Substitution with Ce(NO₃)₃ or Ce(OAc)₃ may shift gelation kinetics and broaden final pore size distribution, altering oxide nanostructure
Replacing with other M(acac)ₙ precursors can change thermal decomposition temperature, onset, and pathway, requiring different thermal budgets
Hydrated Ce(III)(acac)₃ is electrochemically unstable; Ce(IV)(acac)₄ must be used where a quasi-reversible redox couple is required

Ce(acac)₃ Differentiation Evidence


Ceria Nanoparticle Crystallinity on Mesoporous Silica

When deposited onto mesoporous silicas (MCM-41 and SBA-15), Ce(acac)₃ as the cerium precursor yields discrete 3 nm diameter ceria nanoparticles preferentially located in the mouths of the support pores. In contrast, the cerium(IV) alkoxide Ce(OiPr)₄ produces amorphous agglomerates under identical deposition conditions. A third precursor, Ce(OtBu)₄, yields much smaller domains with a high degree of dispersion [1]. This demonstrates that Ce(acac)₃ uniquely enables the formation of well-defined, spatially localised nanocrystalline ceria domains on mesoporous supports—a property not replicated by cerium alkoxide precursors.

Ceria Nanoparticle Crystallinity
Head-to-head
Ce(acac)₃: crystalline 3 nm particles at pore mouths. Ce(OiPr)₄: amorphous agglomerates. Ce(OtBu)₄: highly dispersed domains.
Enables spatially controlled nanocrystalline ceria on mesoporous silica supports
Deposition on MCM-41 and SBA-15; char. by XRD, TEM, Raman
Ceria nanocatalyst Mesoporous silica support Precursor structure–property relationship CeO₂ dispersion

Sol-Gel Pore Size Distribution Control

In a direct comparative sol-gel study, ceria nanopowders synthesised from Ce(acac)₃ consistently exhibit a narrow pore size distribution of 2–4 nm. When Ce(NO₃)₃ is used as the cerium source under analogous sol-gel conditions, the resulting ceria displays broader pore size distributions (6–16 nm for samples without additional acetylacetone) [1]. The acetylacetonate ligand functions as an in-situ gelling agent and additional stabiliser for CeO₂ particles, directly narrowing the pore-size distribution [2]. This pore-architecture control is intrinsic to the acetylacetonate precursor and cannot be replicated simply by adding free acetylacetone to a nitrate-based synthesis.

Sol-Gel Pore Size Control
Head-to-head
Ce(acac)₃: 2–4 nm narrow pore distribution. Ce(NO₃)₃: 6–16 nm broad distribution.
Acetylacetonate ligand directs narrow mesoporosity, not replicable by adding free HAcAc to nitrate routes
Sol-gel; calc. 500 °C; pore size by BJH N₂ desorption
Sol-gel synthesis Mesoporous CeO₂ Pore size engineering Acetylacetonate ligand effect

CeO₂ Surface Area and Reducibility on Alumina

When preparing CeO₂/Al₂O₃ catalysts, grafting with Ce(acac)₃ yields a substantially higher CeO₂ surface area compared to catalysts prepared via impregnation with Ce(NO₃)₃ or (NH₄)₂Ce(NO₃)₆ precursors. Temperature-programmed reduction (TPR) further demonstrates that the Ce(acac)₃-derived catalyst exhibits superior reducibility relative to the nitrate-derived analogues [1]. The enhanced dispersion is attributed to the steric constraints of the Ce(acac)₃ molecule during grafting, which limits cerium aggregation and promotes a more uniform distribution over the alumina surface. This advantage is specific to the metal-organic grafting route enabled by the acetylacetonate precursor and is not achievable with simple inorganic cerium salts.

CeO₂ Surface Area and Reducibility
Head-to-head
Ce(acac)₃ grafting: higher CeO₂ surface area and superior reducibility (H₂-TPR) vs. Ce(NO₃)₃ impregnation on Al₂O₃.
Reported higher dispersion and redox activity on alumina supports for emission control catalysts
Grafting vs. impregnation; calc. 673 K; char. by TPR
CeO₂/Al₂O₃ catalyst Grafting vs. impregnation Cerium dispersion Temperature-programmed reduction

Ce(III)(acac)₃ Redox Instability

Electrochemical experiments directly comparing the two cerium acetylacetonate oxidation states reveal a stark functional difference: hydrated Ce(III)(acac)₃ is electrochemically unstable, whereas the Ce(IV) analogue [Ce(acac)₄] yields well-defined cyclic voltammograms in acetonitrile and acetone, corresponding to a quasi-reversible process. For the [Ce(IV)(acac)₄]/[Ce(III)(acac)₄]⁻ redox couple, a calculated reversible potential of 0.22 ± 0.02 V versus SHE was obtained in acetone or acetonitrile (0.1 M Bu₄NPF₆) at both gold and glassy carbon electrodes [1]. This means that when electrochemical cycling or a well-defined redox potential is required, Ce(III)(acac)₃—the EINECS 239-720-7 compound—is unsuitable in its hydrated form, and Ce(acac)₄ must be selected instead. This instability also implies that hydrated Ce(acac)₃ can undergo spontaneous aerial oxidation to Ce(acac)₄ in chlorinated or aromatic solvents, a factor relevant to storage and solution handling protocols [1].

Ce(III)(acac)₃ Redox Instability
Head-to-head
Hydrated Ce(III)(acac)₃: electrochemically unstable. Ce(IV)(acac)₄: quasi-reversible CV; E°′ = 0.22 ± 0.02 V vs. SHE.
Ce(III)(acac)₃ contraindicated for applications needing defined redox couple; Ce(acac)₄ required
CV in MeCN/acetone; 0.1 M Bu₄NPF₆; Au and GC electrodes
Cerium redox couple Cyclic voltammetry Ce(III)/Ce(IV) acetylacetonate Electrochemical precursor selection

Multi-Stage Thermal Decomposition Profile

The thermal decomposition of Ce(III)(acac)₃ hydrate under dynamic argon and static air (heating rate 10 °C/min) proceeds through four well-defined stages with a total weight loss of 63.05%: Stage I (60–194 °C) and Stage II (194–277 °C) and Stage III (277–350 °C) involve acetone evolution (confirmed by MS peaks at m/z = 43, 58, 27, 42, 15); Stage IV (350–720 °C) evolves acetic ions and CO₂ (m/z = 45, 43, 15, 44) [1]. For class-level comparison, Fe(acac)₃ decomposes with a much sharper onset at ~186 °C, and Mn(acac)₂ decomposes at an onset of ~249 °C [2]. The broad, multi-stage decomposition of Ce(acac)₃ reflects the higher thermal stability of the Ce–O bond and the stepwise ligand fragmentation pattern characteristic of lanthanide acetylacetonates. This has direct implications for thin-film processing: Ce(acac)₃ requires substantially higher and broader thermal budgets for complete oxide conversion compared to first-row transition metal acetylacetonates, which decompose more sharply at lower temperatures.

Multi-Stage Thermal Decomposition
Cross-study
Ce(acac)₃: 4-stage decomposition (60–720 °C). Fe(acac)₃: sharp onset ~186 °C. Mn(acac)₂: onset ~249 °C.
Requires higher and broader thermal budget for complete oxide conversion vs. transition-metal acacs
DTA-TG-MS; 10 °C/min under Ar/static air
Metal acetylacetonate thermolysis TGA-DTA-MS Thin-film precursor Decomposition pathway

Organic Solvent Solubility Advantage

Ce(acac)₃ is soluble in organic solvents including methanol (typically used at 0.015 M for sol-gel synthesis), enabling non-aqueous or mixed aqueous-organic sol-gel processing routes. In contrast, Ce(NO₃)₃·6H₂O and Ce(OAc)₃ require aqueous dissolution (0.05 M in deionised water) [1]. This solubility profile is a class-level property of metal acetylacetonates compared to inorganic salts and permits the use of Ce(acac)₃ in solvent systems that provide superior control over hydrolysis kinetics. The acetylacetonate ligand hydrolyses significantly more slowly than nitrate or acetate counterions, facilitating gel formation rather than uncontrolled precipitation [2]. Furthermore, Ce(acac)₃'s organic solubility enables its use as a precursor in MOCVD and ALD processes where inorganic salts are incompatible with vapour-phase delivery [3].

Organic Solvent Solubility
Class-level
Ce(acac)₃: soluble in MeOH (0.015 M) for non-aqueous sol-gel and vapour deposition. Inorganic salts require aqueous dissolution.
Gatekeeper precursor for MOCVD, ALD, and non-aqueous sol-gel processing
Solubility advantage is a class property of metal acetylacetonates
Non-aqueous sol-gel Organic solvent solubility Ce(acac)₃ processing Hydrolysis control

Ce(acac)₃ Application Scenarios


Pore-Mouth Ceria Nanocatalysts on Mesoporous Supports

When the application demands well-defined, crystalline 3 nm CeO₂ nanoparticles anchored at the pore mouths of mesoporous silica supports—as required for advanced oxidation catalysts with accessible active sites—Ce(acac)₃ is the precursor of choice. Alternative cerium precursors (Ce(OiPr)₄, Ce(OtBu)₄) yield either amorphous agglomerates or over-dispersed domains that fail to achieve the same spatial localisation and crystallinity [1]. Procurement of Ce(acac)₃ for this application is justified by the direct, head-to-head evidence that only this precursor delivers the specific nanoparticle architecture required for optimal catalytic accessibility and redox reversibility.

Mesoporous CeO₂ with Controlled Pore Architecture

For gas sensor electrodes, catalytic membrane coatings, and drug delivery matrices requiring precisely engineered mesoporosity in the 2–4 nm regime, Ce(acac)₃ is the only precursor among cerium nitrate, acetate, and acetylacetonate that consistently delivers this narrow pore size distribution [2]. Substitution with Ce(NO₃)₃ broadens the pore distribution to 6–16 nm, producing a fundamentally different material that may fail pore-size-sensitive performance specifications. The acetylacetonate ligand's dual role as chelating agent and structure-directing template cannot be replicated by post-hoc addition of free acetylacetone to nitrate-based syntheses, making Ce(acac)₃ procurement a non-negotiable process parameter.

CeO₂ Grafting on Alumina for Emission Control

Industrial catalyst manufacturers preparing CeO₂/Al₂O₃ supports via the grafting method should specify Ce(acac)₃ as the cerium source to maximise CeO₂ surface area and reducibility. Comparative data demonstrate that Ce(acac)₃ grafting yields substantially higher CeO₂ dispersion and superior H₂-TPR reducibility compared to impregnation with Ce(NO₃)₃ or (NH₄)₂Ce(NO₃)₆ [3]. This directly impacts oxygen storage capacity (OSC) and catalytic performance in three-way catalysis and VOC oxidation. The steric control afforded by the acetylacetonate ligand during grafting is unique to the metal-organic precursor route and constitutes a quantifiable process advantage.

CeO₂ Thin Films via MOCVD and Non-Aqueous Sol-Gel

For thin-film deposition by MOCVD, AP-MOCVD, or non-aqueous sol-gel spin/dip coating—where inorganic cerium salts are fundamentally incompatible with the solvent system or vapour delivery requirements—Ce(acac)₃ serves as a viable metal-organic precursor with established deposition protocols for columnar CeO₂ and CeO₂:Zn thin films on quartz and aluminium alloy substrates [4]. Its thermal decomposition proceeds through four well-characterised stages spanning 60–720 °C, enabling process engineers to design thermal budgets that ensure complete oxide conversion [5]. When the application further requires narrow mesoporosity in the final film, the evidence from Sections 3.1 and 3.2 directly supports Ce(acac)₃ selection over other cerium β-diketonates.

Application
Selection Property
Validation Focus
Pore-mouth nanocatalysts on mesoporous supports
Spatially controlled crystalline ceria nanoparticle formation
TEM/XRD confirmation of 3 nm crystalline particles at support pore mouths
Mesoporous CeO₂ with controlled pore architecture
Acetylacetonate-directed narrow pore size distribution
BJH pore size analysis; target 2–4 nm regime vs. broader distributions from nitrate routes
CeO₂ grafting on alumina for emission control
Metal-organic grafting yield and catalyst reducibility
H₂-TPR reducibility and CeO₂ surface area benchmarking against impregnated nitrate catalysts
CeO₂ thin films via MOCVD and non-aqueous sol-gel
Organic solvent compatibility and multi-stage thermal decomposition profile
Process window mapping; complete oxide conversion verification by XRD after thermal treatment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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